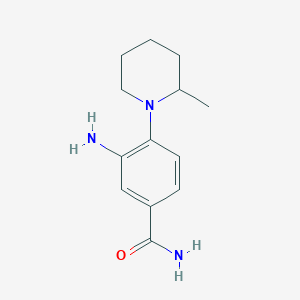

3-Amino-4-(2-methylpiperidin-1-yl)benzamide

Description

3-Amino-4-(2-methylpiperidin-1-yl)benzamide is a benzamide derivative characterized by a 2-methylpiperidine substituent at the 4-position of the benzamide ring and an amino group at the 3-position. Benzamide derivatives are widely studied for their neuroleptic, antimicrobial, and cardioprotective activities, often modulated by substituents on the aromatic ring and the nature of the amine moiety .

Properties

IUPAC Name |

3-amino-4-(2-methylpiperidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(13(15)17)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZDWTZMQYSIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656048 | |

| Record name | 3-Amino-4-(2-methylpiperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-42-8 | |

| Record name | 3-Amino-4-(2-methylpiperidin-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(2-methyl-1-piperidinyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-methylpiperidin-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-amino-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonia to yield 3-amino-4-nitrobenzamide.

Reduction of the Nitro Group: The nitro group in 3-amino-4-nitrobenzamide is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Substitution with 2-Methylpiperidine: The final step involves the substitution of the amino group with 2-methylpiperidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-methylpiperidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Electrophilic substitution reactions typically require acidic or basic conditions depending on the substituent being introduced.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Introduction of various functional groups onto the benzamide core.

Scientific Research Applications

3-Amino-4-(2-methylpiperidin-1-yl)benzamide is a chemical compound with the molecular formula and a molecular weight of 233.31 g/mol . It is also known by other names and identifiers, including 915922-42-8, 3-AMINO-4-(2-METHYL-1-PIPERIDINYL)BENZAMIDE, and CHEMBRDG-BB 7661771 .

Scientific Research Applications

3-Amino-4-(piperidin-1-yl)benzamide, a related compound, has several applications in scientific research:

- Chemistry It serves as a building block for synthesizing more complex organic molecules.

- Biology It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

- Medicine It is investigated for potential therapeutic effects, particularly in developing new drugs.

- Industry It is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Biochemical Analysis

3-Amino-4-(piperidin-1-yl)benzamide plays a significant role in biochemical reactions through its interactions with enzymes and proteins. It interacts with serine/threonine protein kinases, which are crucial in cell signaling pathways. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism, and it has been found to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is vital for cell proliferation and survival. At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules, and it has been shown to inhibit or activate enzymes by binding to their active sites or allosteric sites.

Case Studies and Research Findings

- Ebola Virus Inhibition Small molecule inhibitors based on benzamide scaffolds, similar to 3-Amino-4-(piperidin-1-yl)benzamide, have demonstrated the ability to inhibit viral entry with potent activity against both Ebola and Marburg viruses.

- Diabetes Management Derivatives of 3-Amino-4-(piperidin-1-yl)benzamide were assessed for their ability to improve glucose tolerance in diabetic mouse models, and the results indicated a promising reduction in blood glucose levels through enhanced insulin signaling pathways.

Related Research

Other benzamide derivatives have been explored for various therapeutic applications:

- 3-Amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds are useful as inhibitors of the kinase activity of the IκB kinase (IKK) complex . These compounds are effective in inhibiting the activity of IKKα and/or IKKβ and are useful in blocking disease processes exacerbated by IKKα-mediated NF-κB activation and IKKβ activation of B cell activity or the cell cycle regulatory gene Cyclin D1 .

- 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been designed and synthesized as novel FGFR inhibitors .

- 4-(aminomethyl)benzamide-based inhibitors have been discovered as potent small molecule inhibitors of Ebola virus entry . A set of substituted 4-(aminomethyl)benzamides have been shown to inhibit the entry of both EBOV and MARV pseudovirions . One of the 4-(aminomethyl)benzamides, designated as CBS1118, was found to have EC50 values < 10 μM for both EBOV and MARV, suggesting that this compound has broad-spectrum anti-filoviral activity .

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-methylpiperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Amino-4-(2-methylpiperidin-1-yl)benzamide, highlighting differences in substituents, physicochemical properties, and biological activities:

Key Structural and Functional Differences

Amine Moieties: Piperidine vs. Piperazine: The substitution of piperidine (as in the target compound) with piperazine (e.g., 3-Amino-4-(4-methylpiperazin-1-yl)benzamide) introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity. Piperazine derivatives often exhibit enhanced water solubility . Alkyl vs. Aromatic Substituents: Compounds like AH-7921 and Rip-B incorporate aromatic or cyclohexyl groups, which enhance receptor binding affinity but may increase toxicity .

Chlorine in AH-7921 enhances lipophilicity and opioid receptor interaction but raises safety concerns .

Biological Activity: Neuroleptic Activity: Benzamide derivatives with piperazine or piperidine moieties (e.g., 3-Amino-4-(4-methylpiperazin-1-yl)benzamide) are linked to dopamine receptor modulation, similar to drugs like sulpiride .

Biological Activity

3-Amino-4-(2-methylpiperidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_{12}H_{18}N_{2}O

- Molecular Weight : 206.29 g/mol

The compound features an amino group, a benzene ring, and a piperidine moiety, which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against filoviruses such as Ebola and Marburg viruses. The compound has been shown to inhibit viral entry into host cells, with effective concentrations (EC50) reported below 10 µM in vitro. This suggests a strong potential for development as a therapeutic agent against these viral infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It exhibits cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in studies involving human cancer cell lines, this compound demonstrated significant inhibition of cell proliferation at micromolar concentrations.

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has shown broad-spectrum antimicrobial activity. It has been tested against several bacterial strains, exhibiting effective inhibition of growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Viral Entry Inhibition : The compound likely binds to viral proteins or host cell receptors, preventing the fusion of viral particles with host cells.

- Cytotoxic Mechanisms : In cancer cells, it may induce apoptosis via the intrinsic pathway by increasing reactive oxygen species (ROS) levels and activating caspases.

- Antimicrobial Action : The disruption of bacterial cell wall integrity and interference with protein synthesis pathways are potential mechanisms behind its antimicrobial effects.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.